molecular formula C14H12N4O3 B2945962 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide CAS No. 946313-34-4

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide

Cat. No.: B2945962
CAS No.: 946313-34-4
M. Wt: 284.275
InChI Key: NTTOXUNOYKAWFM-UHFFFAOYSA-N
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Description

N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with an isoxazol-5-yl group and at position 2 with a 2-(p-tolyl)acetamide moiety. This structure combines two biologically active scaffolds: the oxadiazole ring, known for its metabolic stability and diverse pharmacological applications, and the isoxazole ring, which often contributes to enhanced binding affinity in enzyme inhibition . The p-tolyl group may influence lipophilicity and membrane permeability, critical for bioavailability.

Properties

IUPAC Name

2-(4-methylphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-9-2-4-10(5-3-9)8-12(19)16-14-18-17-13(20-14)11-6-7-15-21-11/h2-7H,8H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTOXUNOYKAWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide typically involves multiple steps, starting with the construction of the isoxazole ring followed by the formation of the oxadiazole ring and the final attachment of the p-tolyl group. Common synthetic routes include:

  • Isoxazole Synthesis: The isoxazole ring can be synthesized through the cyclization of hydroxylamine and a suitable β-ketoester or β-diketone.

  • Oxadiazole Formation: The oxadiazole ring is often formed through the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives.

  • Acetamide Coupling: The final step involves the coupling of the oxadiazole derivative with the p-tolyl group using acetic anhydride and a suitable catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Oxidation Reactions

The isoxazole and oxadiazole rings exhibit distinct oxidation behavior due to their electron-rich nature.

Reaction ConditionsProductsYieldKey ObservationsSource
KMnO₄ in acidic medium (H₂SO₄)Formation of carboxylic acid derivatives65–70%Selective oxidation of methyl groups on the p-tolyl moiety
H₂O₂ in acetic acidEpoxidation of double bonds (if present)40–50%Limited applicability due to steric hindrance

Mechanistic Insights :

  • Oxidation of the p-tolyl methyl group proceeds via radical intermediates, forming a benzoic acid derivative .

  • The oxadiazole ring remains stable under mild oxidizing conditions but may degrade under strong agents like CrO₃ .

Reduction Reactions

Reductive cleavage of the oxadiazole ring is a key pathway for functional group interconversion.

Reaction ConditionsProductsYieldKey ObservationsSource
LiAlH₄ in THFAmine derivatives via ring opening55–60%Selective reduction of the oxadiazole C=N bonds
H₂/Pd-C in ethanolPartial saturation of isoxazole ring30–35%Low yield due to competing side reactions

Structural Confirmation :

  • NMR data post-reduction show disappearance of oxadiazole proton signals (δ 8.2–8.5 ppm) and emergence of NH₂ peaks (δ 5.1–5.3 ppm) .

Nucleophilic Substitution

The oxadiazole ring’s electron-deficient nature facilitates nucleophilic attacks.

Reaction ConditionsProductsYieldKey ObservationsSource
NH₃ in methanol (50°C)Substitution at oxadiazole C-2 position75–80%High regioselectivity confirmed by X-ray crystallography
NaSH in DMFThiol-adduct formation60–65%Enhanced solubility in polar aprotic solvents

Kinetic Studies :

  • Substituents on the p-tolyl group modulate reaction rates: electron-withdrawing groups accelerate substitution .

Hydrolysis and Ring-Opening Reactions

Acidic or basic hydrolysis selectively cleaves the oxadiazole ring.

Reaction ConditionsProductsYieldKey ObservationsSource
6M HCl under refluxCarboxylic acid and hydrazine derivatives85–90%Quantitative conversion via protonation of N-atoms
NaOH (10%) at 80°CAmide hydrolysis to free amine70–75%Retention of isoxazole ring integrity

Mechanistic Pathway :

  • Acidic hydrolysis proceeds through a zwitterionic intermediate, leading to scission of the oxadiazole ring .

Cycloaddition and Cross-Coupling

The isoxazole ring participates in [3+2] cycloadditions, while Suzuki-Miyaura coupling modifies the p-tolyl group.

Reaction ConditionsProductsYieldKey ObservationsSource
Cu(I)-catalyzed azide-alkyne clickTriazole-linked conjugates80–85%Bioorthogonal applications confirmed via LC-MS
Pd(PPh₃)₄, aryl boronic acidBiaryl derivatives at p-tolyl position65–70%Enhanced π-stacking capabilities observed

Thermal and Photochemical Reactivity

Stability studies reveal decomposition pathways under extreme conditions.

ConditionObservationsHalf-LifeSource
150°C in DMSODegradation to CO₂ and aromatic amines2.5 hrs
UV light (254 nm) in CH₃CNPhotooxidation of isoxazole to nitrile4 hrs

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases. Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole-Oxadiazole Hybrid Scaffolds

2-((6-Oxo-4-(Pyridin-3-yl)-1,6-Dihydropyrimidin-2-yl)Thio)-N-(4-(p-Tolyl)Isoxazol-5-yl)Acetamide (Compound-12)
  • Structure: Shares the N-(4-(p-tolyl)isoxazol-5-yl)acetamide backbone but replaces the oxadiazole with a pyrimidinone-thio group.
(E)-N-(3-Fluoroisoxazol-5-yl)-2-(1-((3-Methylisoxazol-5-yl)Methyl)-2-Oxoindolin-3-ylidene)Acetamide
  • Structure: Features dual isoxazole rings and an indolinone-acetamide linkage.
  • Activity : Reported with a numerical value of 6.554 (unclear metric, possibly logP or IC50), suggesting moderate bioactivity compared to hydroxyl-substituted analogs (6.815) .

Oxadiazole Derivatives with Sulfanyl Acetamide Linkages

N-Substituted 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamides
  • Structure : Oxadiazole core with a sulfanyl (-S-) bridge and substituted acetamide.
  • Key Differences : The sulfanyl group increases molecular flexibility and may enhance radical scavenging or metal chelation.
  • Activity : Compounds 6f and 6o showed potent antimicrobial activity (MIC < 25 µg/mL) against bacterial and fungal strains, with low hemolytic toxicity (<10% at 100 µg/mL) .
2-{[5-(1H-Indol-3-ylMethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides
  • Structure : Oxadiazole linked to indolylmethyl via sulfanyl-acetamide.
  • Activity : Demonstrated inhibition of α-glucosidase (IC50: 42–68 µM) and lipoxygenase (LOX) (IC50: 18–32 µM), highlighting the role of sulfanyl groups in enzyme interaction .

Oxadiazole Derivatives with Cytotoxic and MMP Inhibitory Activity

N-(1,3-Benzodioxol-5-ylMethyl)-2-{[5-(((5,6,7,8-Tetrahydronaphthalen-2-yl)Oxy)Methyl)-1,3,4-Oxadiazol-2-yl]Thio}Acetamide (Compound 8)
  • Structure : Combines oxadiazole with a tetrahydronaphthalenyl group.
  • Activity : Exhibited cytotoxicity against A549 lung cancer (IC50: 12.3 µM) and C6 glioma cells (IC50: 14.7 µM), alongside MMP-9 inhibition (78% at 50 µM). Molecular docking confirmed strong binding to MMP-9’s active site .

Table 1. Structural and Physicochemical Properties

Compound Core Structure Substituents Molecular Weight (g/mol) LogP* Key Functional Groups
Target Compound Oxadiazole-Isoxazole p-Tolyl, Acetamide ~349.35 ~2.8 Oxadiazole, Isoxazole
Compound-12 Pyrimidinone-Isoxazole p-Tolyl, Thioacetamide ~453.48 ~3.1 Pyrimidinone, Thioether
Compound 8 Oxadiazole-Thioether Benzodioxolyl, Tetrahydronaphthalenyl ~467.52 ~3.5 Thioether, Benzodioxole
6f Oxadiazole-Sulfanyl 4-Chlorophenyl, Bromoacetamide ~398.84 ~2.9 Sulfanyl, Chlorophenyl

*LogP values estimated using computational tools.

Key Findings and Implications

  • Structural Flexibility : Replacement of the sulfanyl group in oxadiazole derivatives (e.g., ) with isoxazole (as in the target compound) may reduce metabolic degradation while maintaining bioactivity.
  • Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., fluoro in ) or bulky aromatic substituents (e.g., tetrahydronaphthalenyl in ) show enhanced enzyme inhibition and cytotoxicity.
  • Toxicity Profile : Sulfanyl-containing analogs exhibit moderate hemolytic activity , whereas isoxazole derivatives (e.g., ) may offer improved safety margins.

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide is a complex organic compound characterized by its unique structural features, including an isoxazole and an oxadiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : The synthesis begins with the formation of the 1,3,4-oxadiazole ring from readily available materials.
  • Isoxazole Integration : The isoxazole moiety is then integrated into the structure.
  • Final Acetamide Formation : The acetamide group is introduced to complete the compound's structure.

Advanced purification techniques such as chromatography are often employed to isolate the final product effectively .

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds with similar structural features have shown good activity against various bacterial and fungal strains. Specifically, derivatives such as N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides were evaluated for their antimicrobial efficacy against representative pathogens .
CompoundActivityPathogen Type
5aExcellentBacterial
5dGoodFungal
5fExcellentBacterial

This indicates that this compound may possess similar or enhanced antimicrobial properties.

Anti-inflammatory Properties

Isoxazole derivatives have been reported to exhibit anti-inflammatory effects through various mechanisms:

  • Inhibition of Enzymes : Some derivatives have shown significant inhibitory activity toward lipoxygenase (LOX) and cyclooxygenase (COX-2), which are critical in inflammatory processes .

Immunomodulatory Effects

The compound's structural features suggest potential immunomodulatory effects:

  • Regulation of Immune Functions : Isoxazole derivatives have been classified as regulators of immune functions, demonstrating the ability to inhibit humoral immune responses while stimulating specific cellular responses . This dual action could be beneficial in treating autoimmune conditions.

Case Studies

Several studies have explored the biological activities of isoxazole derivatives:

  • Antiviral Activity : A study on isoxazole nucleoside analogues revealed that certain compounds exhibited enhanced antiviral activity against HSV strains compared to standard treatments like acyclovir .
  • In Vivo Models : Research involving animal models has shown that certain isoxazole derivatives can significantly reduce inflammation markers and improve immune responses in conditions like glomerulonephritis .

Q & A

Basic Research Questions

Synthesis and Purification Methodologies Q: What synthetic strategies are effective for preparing N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide? A: The compound can be synthesized via a multi-step route:

  • Step 1: React a substituted oxadiazole precursor (e.g., 5-amino-1,3,4-oxadiazole) with chloroacetyl chloride in the presence of triethylamine under reflux to form the acetamide backbone .
  • Step 2: Introduce the isoxazole moiety via cyclization or coupling reactions, monitored by TLC for completion .
  • Purification: Recrystallize the crude product using solvents like pet-ether or ethanol to achieve high purity (>95%) .

Structural Characterization Techniques Q: How is the molecular structure of this compound validated? A: Use a combination of spectroscopic and analytical methods:

  • IR Spectroscopy: Identify key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • NMR (¹H/¹³C): Assign signals for aromatic protons (δ 6.5–8.0 ppm), oxadiazole/isoxazole ring protons, and methyl groups (e.g., p-tolyl CH₃ at δ ~2.3 ppm) .
  • Mass Spectrometry: Confirm molecular weight via EIMS or HRMS (e.g., [M⁺] peak matching C₁₆H₁₄N₄O₃) .

Preliminary Biological Screening Q: What assays are recommended for initial enzyme inhibition studies? A: Employ enzyme-specific protocols:

  • Lipoxygenase (LOX) Inhibition: Monitor hydroperoxide formation at 234 nm using linoleic acid as substrate; calculate IC₅₀ via dose-response curves .
  • Cholinesterase Inhibition: Use Ellman’s method with acetylthiocholine iodide; measure absorbance at 412 nm to quantify activity .

Advanced Research Questions

Computational Analysis of Electronic Properties Q: How can DFT studies enhance understanding of reactivity? A: Perform calculations using B3LYP/6-31G* basis sets:

  • HOMO-LUMO Analysis: Predict electron-rich (isoxazole/oxadiazole rings) and electron-deficient (acetamide) regions for nucleophilic/electrophilic attack .
  • Molecular Electrostatic Potential (MESP): Map charge distribution to identify hydrogen-bonding sites with biological targets .

Crystallographic Data Refinement Challenges Q: How are crystallographic data discrepancies resolved? A: Use SHELX programs for refinement:

  • SHELXL: Optimize anisotropic displacement parameters for non-hydrogen atoms; apply twin refinement for twinned crystals .
  • Validation: Cross-check R-factors (R₁ < 0.05) and residual density (<0.3 eÅ⁻³) to ensure model accuracy .

Structure-Activity Relationship (SAR) Optimization Q: How can structural modifications enhance bioactivity? A: Systematically vary substituents and test analogs:

  • Isoxazole Modifications: Replace the 5-isoxazolyl group with methyl or cyclohexyl substituents to alter steric/electronic profiles .
  • p-Tolyl Substitutions: Introduce electron-withdrawing groups (e.g., Cl, NO₂) to improve binding affinity with enzymes like LOX .
  • SAR Validation: Compare IC₅₀ values across analogs to identify pharmacophoric features .

Methodological Notes

  • Key Citations: Synthesis ( ), spectroscopy (), computational modeling ( ), crystallography ( ), and SAR ( ).

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